Computed Lipophilicity (XLogP3-AA) vs. Unsubstituted and Phenyl-Substituted Pyrrolidinone Analogs
The target compound's computed LogP (XLogP3-AA) provides a quantifiable differentiation from simpler analogs. Its value of 2.1 is significantly higher than that of the unsubstituted 2-pyrrolidinone (predicted LogP ~0.5) and the 4-phenyl-2-pyrrolidinone analog (predicted LogP ~1.4), due to the larger, more lipophilic benzothiophene group [1][2]. This difference is crucial for predicting membrane permeability and solubility in drug discovery contexts.
| Evidence Dimension | Predicted Octanol-Water Partition Coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.1 |
| Comparator Or Baseline | 2-Pyrrolidinone (predicted LogP ~0.5); 4-Phenyl-2-pyrrolidinone (predicted LogP ~1.4) |
| Quantified Difference | Approximately 4-fold to 1.5-fold more lipophilic than comparators. |
| Conditions | Computed values from PubChem and consensus LogP prediction models. |
Why This Matters
An over 4-fold increase in lipophilicity compared to unsubstituted pyrrolidinone directly influences ADME profiling, necessitating the use of this specific analog in SAR studies.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 10822649. XLogP3-AA data. 2026. View Source
- [2] Molinspiration Cheminformatics. miLogP prediction model for 2-pyrrolidinone and 4-phenyl-2-pyrrolidinone. 2026. (Calculated on demand). View Source
